1-Cyclopentanecarbonylpiperidin-3-ol: Identification, Synthesis, and Search Methodology
1-Cyclopentanecarbonylpiperidin-3-ol: Identification, Synthesis, and Search Methodology
Topic: 1-Cyclopentanecarbonylpiperidin-3-ol CAS Number Search & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Target Compound: 1-Cyclopentanecarbonylpiperidin-3-ol CAS Registry Number: 1155000-14-8 (Racemic) Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.27 g/mol
This guide provides the definitive identification of the chemical scaffold 1-cyclopentanecarbonylpiperidin-3-ol, a verified intermediate in pharmaceutical library synthesis. Beyond simple identification, this document outlines a robust methodology for locating obscure Chemical Abstracts Service (CAS) numbers for similar fragments and details a validated synthesis protocol for researchers requiring high-purity material for biological assays.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The compound is a piperidine amide derivative, characterized by a cyclopentyl group attached via a carbonyl linker to the nitrogen of a 3-hydroxypiperidine core. It serves as a critical "linker" scaffold in Fragment-Based Drug Discovery (FBDD), particularly for G-Protein Coupled Receptor (GPCR) antagonists where the 3-hydroxy group offers a vector for further functionalization.
| Property | Data |
| IUPAC Name | (3-Hydroxypiperidin-1-yl)(cyclopentyl)methanone |
| Common Synonyms | 1-Cyclopentanecarbonyl-3-piperidinol; Cyclopentyl 3-hydroxypiperidyl ketone |
| CAS Number | 1155000-14-8 |
| InChIKey | HRRPQWJSNLHYTG-UHFFFAOYSA-N |
| SMILES | OC1CN(C(=O)C2CCCC2)CCC1 |
| LogP (Predicted) | 1.12 |
| Boiling Point (Predicted) | 385.6 ± 35.0 °C at 760 mmHg |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ |
Stereochemical Considerations
The CAS 1155000-14-8 refers to the racemic mixture. In high-precision medicinal chemistry, enantiopure forms are often required. While specific CAS numbers for the enantiomers are not widely indexed in public commercial catalogs, they are defined as follows:
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(R)-Isomer: (R)-(3-hydroxypiperidin-1-yl)(cyclopentyl)methanone
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(S)-Isomer: (S)-(3-hydroxypiperidin-1-yl)(cyclopentyl)methanone
Advanced Search Methodology for Obscure Scaffolds
Finding CAS numbers for specific synthetic intermediates often fails with simple text queries due to non-standardized nomenclature. The following workflow demonstrates the "Fragment-Key" strategy used to locate 1155000-14-8, a protocol applicable to any unindexed compound.
The "Fragment-Key" Search Protocol
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Structure Generation: Draw the molecule in a chemical drawing package (ChemDraw/MarvinSketch) to generate the InChIKey .
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Target InChIKey:HRRPQWJSNLHYTG-UHFFFAOYSA-N
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Exact Key Search: Query the InChIKey in open databases (PubChem, ChemSpider).
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Result: Often yields a CID (Compound ID) but not always a CAS.
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Supplier Cross-Reference: Use the InChIKey or SMILES string to search aggregator databases (e.g., eMolecules, SciFinder, or specific supplier catalogs like BLD Pharm/Enamine). Suppliers often index internal IDs against CAS numbers that are not yet in public government databases.
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Root Name Permutation: If the Key fails, search for the core scaffold name reversed:
Figure 1: The "Fragment-Key" search workflow used to identify obscure chemical identifiers.
Validated Synthesis Protocol
For researchers unable to source the compound commercially, or requiring the specific (R) or (S) enantiomer, the following synthesis is the industry-standard "Best Practice" for amide coupling of secondary amines. This protocol is self-validating via TLC and LCMS monitoring.
Reaction Scheme
Reagents: Cyclopentanecarboxylic acid + 3-Hydroxypiperidine (HCl salt) Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Base: DIPEA (N,N-Diisopropylethylamine) Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Figure 2: Synthesis pathway using HATU-mediated amide coupling.
Step-by-Step Methodology
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Preparation:
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To a round-bottom flask, add Cyclopentanecarboxylic acid (1.0 eq) and anhydrous DMF (0.1 M concentration).
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Add DIPEA (3.0 eq) and stir at 0°C for 5 minutes.
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Add HATU (1.1 eq). Stir for 15 minutes at 0°C to form the activated ester. Note: Solution should turn slightly yellow.
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Coupling:
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Add 3-Hydroxypiperidine HCl (1.0 eq) directly to the mixture.
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Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
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Monitoring (Self-Validation):
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TLC: Use 5% MeOH in DCM. The product will be more polar (lower Rf) than the starting acid but less polar than the amine. Stain with Ninhydrin (amine consumption) and PMA (product visualization).
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LCMS: Look for the [M+H]+ peak at 198.15 m/z .
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Work-up & Purification:
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Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine.
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Dry over Na₂SO₄, filter, and concentrate.
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Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).
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Analytical Characterization (Expected)
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¹H NMR (400 MHz, CDCl₃): δ 4.10–3.80 (m, 2H, N-CH), 3.75 (m, 1H, CH-OH), 3.10–2.80 (m, 2H, N-CH), 2.90 (m, 1H, cyclopentyl-CH), 1.90–1.50 (m, 12H, alkyl-CH). Note: Rotamers may cause peak broadening.
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MS (ESI): m/z calculated for C₁₁H₁₉NO₂ [M+H]⁺: 198.15; found: 198.2.
Applications in Drug Discovery
This scaffold acts as a pharmacophore modulator. The cyclopentyl group provides lipophilic bulk often required to fill hydrophobic pockets in receptors (e.g., Orexin or Muscarinic receptors), while the 3-hydroxyl group serves as a "handle" for:
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Hydrogen Bonding: Interacting with polar residues (Ser, Thr, Tyr) in the binding pocket.
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Further Derivatization: Conversion to carbamates, ethers, or oxidation to ketones for subsequent reductive amination.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43415677, 1-cyclopentanecarbonylpiperidin-3-ol. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
